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Abstract

Nipamovir is a novel, orally bioavailable nitroimidazole-based prodrug with potent anti-HIV
activity. It represents a promising new class of antiretroviral agents that target the highly
conserved zinc finger domains of the HIV-1 nucleocapsid protein (NCp7). By interfering with the
final maturation steps of the virus, Nipamovir presents a high barrier to the development of
viral resistance, a significant advantage in the landscape of HIV therapeutics. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, mechanism of action, and available biological data for Nipamovir. Detailed
experimental methodologies for its evaluation and relevant signaling pathways are also
discussed to support further research and development efforts.

Chemical Structure and Identification

Nipamovir is a mercaptobenzamide derivative with the systematic IUPAC name N-(3-amino-3-
oxopropyl)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylbenzamide[1]. Its chemical structure is
characterized by a nitroimidazole moiety linked via a thioether bond to a benzamide scaffold,
which in turn is connected to an aminopropanamide side chain.

Table 1: Chemical Identifiers for Nipamovir[1]
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Identifier

Value

IUPAC Name

N-(3-amino-3-oxopropyl)-2-(3-methyl-5-

nitroimidazol-4-yl)sulfanylbenzamide

Molecular Formula

C14H15Ns504S

CAS Number

2651908-78-8

SMILES

CN1C=NC(=C1SC2=CC=CC=C2C(=0)NCCC(=
O)N)--INVALID-LINK--[O-]

Physicochemical Properties

Experimentally determined physicochemical properties for Nipamovir are not extensively

reported in the public domain. However, computational predictions provide valuable insights

into its characteristics.

Table 2: Computed Physicochemical Properties of Nipamovir[1]

Property Value

Molecular Weight 349.37 g/mol
Exact Mass 349.08447515 Da
Topological Polar Surface Area 161 A2

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 6

Rotatable Bond Count 6

XLogP3-AA 0.7

Mechanism of Action

Nipamovir functions as a prodrug, meaning it is administered in an inactive form and is

converted to its active metabolite within the body. Its mechanism of action is complex and

targets a critical stage in the HIV life cycle: viral maturation[2].
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The primary target of the active form of Nipamovir is the HIV-1 nucleocapsid protein (NCp7).
NCp7 is a small, basic protein that contains two highly conserved zinc finger domains of the
Cys-Xaa2-Cys-Xaa4-His-Xaa4-Cys (CCHC) type. These zinc fingers are crucial for several
viral functions, including:

o Genomic RNA packaging: NCp7 binds to the viral RNA genome and facilitates its
encapsidation into newly forming virions.

o Reverse transcription: It acts as a nucleic acid chaperone, assisting in the reverse
transcription of the viral RNA into DNA.

» Viral assembly and maturation: NCp7 plays a role in the proper assembly of the Gag
polyprotein and the subsequent maturation of the virion.

The active metabolite of Nipamovir, a mercaptobenzamide, is thought to disrupt the zinc
coordination within the NCp7 zinc fingers. This leads to the ejection of zinc ions, causing the
protein to misfold and lose its function. The inactivation of NCp7 ultimately results in the
production of non-infectious viral particles[2]. This unique mechanism of action, targeting a
highly conserved viral protein, is believed to contribute to the high barrier to resistance
observed with Nipamovir[2].
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Caption: Mechanism of action of Nipamovir targeting HIV-1 NCp7.

Biological Activity

Nipamovir has demonstrated potent anti-HIV activity in cell-based assays. The 50% effective
concentration (ECso) values have been determined in different cell lines against various HIV-1

strains.

Table 3: In Vitro Anti-HIV Activity of Nipamovir[3]

Cell Line HIV-1 Strain ECso (M)
CEM-SS HIV-1RF 3.64 + 3.28
hPBMC HIV-192HT599 3.23+281

Information on the 50% cytotoxic concentration (CCso) and the resulting selectivity index (Sl =
CCso/ECso) is not readily available in the public literature, which would be crucial for a
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comprehensive assessment of its therapeutic window.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of
Nipamovir are not publicly available. However, based on its chemical structure, a general
synthetic approach can be proposed. Similarly, standard protocols for the evaluation of anti-HIV
compounds can be adapted for Nipamovir.

Proposed Synthetic Workflow

The synthesis of Nipamovir likely involves a multi-step process. A plausible synthetic route
could involve the coupling of a pre-functionalized nitroimidazole thioether with a benzamide

derivative.
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Caption: A plausible synthetic workflow for Nipamovir.

In Vitro Anti-HIV Assay Workflow

The evaluation of Nipamovir's anti-HIV activity typically involves cell-based assays using
susceptible cell lines and laboratory-adapted or clinical isolates of HIV-1.
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Caption: General workflow for in vitro anti-HIV assays.
5.2.1. CEM-SS Cell-Based Assay

o Cell Preparation: Maintain CEM-SS cells in RPMI-1640 medium supplemented with 10%
fetal bovine serum, L-glutamine, and antibiotics.

o Compound Preparation: Prepare a stock solution of Nipamovir in DMSO and make serial
dilutions in the culture medium.

« Infection: Plate CEM-SS cells and add the serially diluted Nipamovir. Subsequently, infect
the cells with a known titer of HIV-1 (e.g., HIV-1RF). Include control wells with no drug and
no virus.

 Incubation: Incubate the plates at 37°C in a 5% CO: incubator for 6-7 days.
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» Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture
supernatants using a commercial ELISA Kit.

» Data Analysis: Calculate the percentage of inhibition of viral replication for each drug
concentration and determine the ECso value using non-linear regression analysis.

5.2.2. hPBMC-Based Assay

o Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) from healthy
donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with
phytohemagglutinin (PHA) for 2-3 days before infection.

o Compound Preparation: Prepare a stock solution of Nipamovir in DMSO and make serial
dilutions in the culture medium.

e Infection: Wash the PHA-stimulated hPBMCs and resuspend them in fresh medium
containing interleukin-2 (IL-2). Add the serially diluted Nipamovir to the cells, followed by
infection with a known titer of HIV-1 (e.g., HIV-192HTs099).

 Incubation: Incubate the plates at 37°C in a 5% CO: incubator. Replace the culture medium
every 2-3 days with fresh medium containing the appropriate drug concentration and IL-2.

o Quantification of Viral Replication: Collect culture supernatants at various time points (e.g.,
day 7, 10, 14) and measure the HIV-1 p24 antigen concentration by ELISA.

o Data Analysis: Determine the ECso value as described for the CEM-SS assay.

Signaling Pathways

The activation of the nitroimidazole prodrug Nipamovir to its active mercaptobenzamide form
is a critical step in its mechanism of action. While the precise enzymatic pathways have not
been fully elucidated, it is hypothesized that intracellular reductases are involved in the
reduction of the nitro group, a common activation mechanism for nitroaromatic compounds,
particularly under hypoxic conditions.
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Caption: Hypothesized prodrug activation pathway of Nipamovir.

Conclusion

Nipamovir is a promising anti-HIV agent with a novel mechanism of action that offers a high
barrier to resistance. Its characterization as a nitroimidazole prodrug that targets the highly
conserved NCp7 protein of HIV-1 makes it a valuable candidate for further development. The
data presented in this technical guide summarize the current knowledge of Nipamovir's
chemical and biological properties. Further research is warranted to fully elucidate its
physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and to establish
detailed experimental protocols for its synthesis and analysis. Such studies will be instrumental
in advancing Nipamovir through the drug development pipeline and potentially offering a new
therapeutic option for the treatment of HIV infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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